6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride
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Overview
Description
6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride is a chemical compound that features a piperidine ring fused to a tetrahydroquinoline structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its use as a building block for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride typically involves the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst to form the tetrahydroquinoline core.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction. For example, a halogenated tetrahydroquinoline can react with piperidine under basic conditions to form the desired product.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the tetrahydroquinoline ring to a fully saturated quinoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated quinoline compounds.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its pharmacological properties, including potential use as an antimalarial or anticancer agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Quinoline: A bicyclic compound with a benzene ring fused to a pyridine ring.
Tetrahydroquinoline: A partially saturated derivative of quinoline.
Uniqueness
6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride is unique due to its combined structural features of both piperidine and tetrahydroquinoline. This dual functionality allows it to interact with a broader range of biological targets and undergo diverse chemical reactions, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
6-piperidin-4-yl-1,2,3,4-tetrahydroquinoline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-13-10-12(3-4-14(13)16-7-1)11-5-8-15-9-6-11;;/h3-4,10-11,15-16H,1-2,5-9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINARFSESBYJJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C3CCNCC3)NC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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